1-Cyclooctyl-3-naphthalen-1-ylurea
Description
1-Cyclooctyl-3-naphthalen-1-ylurea is a urea derivative featuring a cyclooctyl group attached to the urea nitrogen and a naphthalen-1-yl moiety. Urea derivatives are widely studied for their biological and material science applications, often leveraging substituent-driven modifications to tune solubility, reactivity, and intermolecular interactions.
Properties
Molecular Formula |
C19H24N2O |
|---|---|
Molecular Weight |
296.4g/mol |
IUPAC Name |
1-cyclooctyl-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C19H24N2O/c22-19(20-16-11-4-2-1-3-5-12-16)21-18-14-8-10-15-9-6-7-13-17(15)18/h6-10,13-14,16H,1-5,11-12H2,(H2,20,21,22) |
InChI Key |
UCTQFAQDZKENHG-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)NC(=O)NC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 1-Cyclooctyl-3-naphthalen-1-ylurea with structurally related urea and thiourea derivatives:
Key Comparative Insights
- Steric and Solubility Effects: The cyclooctyl group in the target compound introduces significant steric bulk compared to smaller substituents like ethyl or methoxy. Ethyl and chloroethyl analogs (e.g., ) are expected to exhibit higher solubility in polar solvents due to their smaller, less hydrophobic substituents.
- Reactivity and Functionalization: The chloroethyl derivative () is prone to nucleophilic substitution, enabling further functionalization (e.g., coupling with amines or thiols).
- Crystallography and Intermolecular Interactions: Naphthalen-1-yl derivatives (e.g., ) often form planar structures with extended π-systems, facilitating intermolecular stacking. In contrast, the cyclooctyl group may disrupt such interactions, leading to amorphous solid states. Methoxyphenyl-substituted analogs () may engage in O–H⋯O hydrogen bonding, as observed in naphthalen-1-ylmethanol (), enhancing crystal lattice stability.
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